2-Chlorothioanisole
Description
Contextualization within Organosulfur Chemistry
Organosulfur compounds, a class of organic compounds containing carbon-sulfur bonds, are ubiquitous in nature and synthetic chemistry. nih.gov They play crucial roles in biological systems, with sulfur-containing amino acids like methionine and cysteine being fundamental to protein structure and function. nih.gov In the realm of synthetic chemistry, organosulfur compounds are pivotal intermediates and reagents. wvu.edu 2-Chlorothioanisole, with its characteristic aryl-sulfide linkage, is a prime example of an organosulfur compound. Its chemistry is representative of this class, involving reactions at the sulfur atom, the aromatic ring, and the methyl group. The presence of the chlorine atom ortho to the methylthio group introduces electronic and steric effects that influence its reactivity and conformational preferences, making it a subject of interest for fundamental studies in physical organic chemistry.
Historical Overview of Research on Thioanisole (B89551) Derivatives
The study of organosulfur compounds dates back to the 19th century, with early investigations focusing on the isolation and characterization of naturally occurring sulfur-containing molecules. researchgate.netnih.gov Thioanisole, the parent compound of this compound, and its derivatives emerged as important subjects of study as synthetic organic chemistry advanced. Early research was often centered on understanding the fundamental properties of the carbon-sulfur bond and the influence of substituents on the aromatic ring.
Historically, the synthesis of thioanisole derivatives was achieved through methods such as the alkylation of thiophenols. youtube.com For instance, a general procedure involves the reaction of a thiophenol with an alkyl halide in the presence of a base. youtube.com Over the years, more sophisticated methods, including metal-catalyzed cross-coupling reactions, have been developed to afford greater control and efficiency in synthesizing a wide array of thioanisole derivatives. The development of these synthetic methodologies has been crucial for exploring the applications of this class of compounds in various fields. Patents from the mid to late 20th century describe industrial processes for producing thioanisole, highlighting its importance as a raw material for agrichemicals and pharmaceuticals. wvu.edu
Scope and Significance of this compound in Modern Chemical Science
The significance of this compound in modern chemical science lies primarily in its utility as a synthetic intermediate. The presence of three distinct reactive sites—the chlorine atom, the sulfur atom, and the aromatic ring—allows for a variety of chemical transformations.
The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, providing a route to a diverse range of ortho-substituted thioanisole derivatives. nih.gov The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are themselves important functional groups in medicinal chemistry and materials science. For example, this compound can be used to synthesize 2-chlorophenyl methyl sulfone. researchgate.net
In the field of materials science, thioanisole derivatives are investigated for their potential in creating high refractive index polymers and other optical materials. The sulfur atom contributes to the polarizability of the molecule, which is a key factor for achieving a high refractive index.
Furthermore, substituted thioanisoles are scaffolds of interest in medicinal chemistry. While specific applications of this compound in marketed drugs are not prominent, its structural motif is found in compounds with biological activity. The ability to functionalize the molecule at various positions makes it a valuable starting material for the synthesis of new chemical entities for drug discovery programs. For instance, thioanisole derivatives have been explored for their role in the development of photocatalysts for organic reactions.
Below are interactive data tables summarizing key properties and research findings related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H7ClS | researchgate.net |
| Molecular Weight | 158.65 g/mol | researchgate.net |
| Boiling Point | 239-240 °C | researchgate.net |
| Refractive Index (n20/D) | 1.608 | researchgate.net |
| CAS Number | 17733-22-1 | researchgate.net |
Table 2: Synthesis of this compound
| Reaction | Reagents and Conditions | Reference |
| From 2-Chlorothiophenol | Methyl iodide, Sodium hydroxide (B78521) in ethanol, 5 hours at room temperature. | youtube.com |
| From 1,2-Dichlorobenzene (B45396) | N,N-dimethylformamide, finely ground KOH, and methyl mercaptan. | General method for thioether synthesis |
Table 3: Spectroscopic Data of this compound (Typical Ranges)
| Spectrum | Characteristic Peaks | Reference |
| ¹H NMR | Aromatic protons (δ 7.0-7.5 ppm), Methyl protons (δ ~2.5 ppm) | youtube.com |
| ¹³C NMR | Aromatic carbons (δ 125-140 ppm), Methyl carbon (δ ~15 ppm) | youtube.com |
| IR Spectroscopy | C-H (aromatic and aliphatic), C=C (aromatic), C-S, C-Cl stretches | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLDFHCSSCVPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938921 | |
| Record name | 1-Chloro-2-(methylsulfanyl)benzene | |
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Molecular Weight |
158.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17733-22-1, 39718-00-8 | |
| Record name | 2-Chlorophenyl methyl sulfide | |
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| Record name | o-Chlorotoluene-alpha-thiol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorothioanisole | |
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Synthetic Methodologies for 2 Chlorothioanisole
Established Preparation Routes
A notable method for the preparation of 2-Chlorothioanisole involves the reaction of several key reagents.
Reaction of N,N-dimethylformamide, 1,2-dichlorobenzene (B45396), KOH, and methyl mercaptan
The synthesis of this compound can be effectively carried out through a nucleophilic aromatic substitution reaction. In this process, 1,2-dichlorobenzene serves as the starting material. The reaction is typically conducted in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), and a suitable solvent, like N,N-dimethylformamide (DMF). Methyl mercaptan (CH₃SH) or its corresponding salt, sodium thiomethoxide (NaSCH₃), acts as the nucleophile, introducing the methylthio group onto the benzene (B151609) ring.
The reaction proceeds by the displacement of one of the chlorine atoms on the 1,2-dichlorobenzene ring by the methylthiolate anion (CH₃S⁻). The use of a polar aprotic solvent like DMF facilitates this type of reaction by solvating the cation (K⁺) and leaving the nucleophile relatively free to attack the electrophilic carbon atom of the C-Cl bond. The presence of a strong base like KOH is crucial for deprotonating the methyl mercaptan, thereby generating the highly nucleophilic thiolate anion.
The general reaction can be represented as follows:
C₆H₄Cl₂ + CH₃SH + KOH → C₆H₄Cl(SCH₃) + KCl + H₂O
This method provides a direct route to this compound, leveraging the reactivity of an activated aromatic halide with a potent sulfur nucleophile.
Comparison with Synthesis of Related Chlorothioanisole Isomers (e.g., 3-Chlorothioanisole)
The synthetic strategies for other chlorothioanisole isomers, such as 3-Chlorothioanisole (B1216582), offer valuable points of comparison, highlighting different regiochemical considerations and reaction mechanisms.
Chlorination of Thioanisole (B89551)
A common approach to synthesizing chlorothioanisole isomers is the direct chlorination of thioanisole (methyl phenyl sulfide). wikipedia.org Thioanisole is an organic compound with the formula CH₃SC₆H₅. wikipedia.org The methylthio (-SCH₃) group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, the chlorination of thioanisole using a chlorinating agent such as chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) will primarily yield a mixture of this compound and 4-chlorothioanisole. The formation of 3-chlorothioanisole via this method is generally not favored due to the directing effect of the methylthio group.
Nucleophilic Substitution Reactions (e.g., from 3-bromothioanisole)
Nucleophilic substitution reactions provide another avenue for the synthesis of specific chlorothioanisole isomers. libretexts.orgyoutube.com For instance, 3-Chlorothioanisole could potentially be synthesized from 3-bromothioanisole (B20505) through a nucleophilic aromatic substitution reaction where the bromine atom is displaced by a chloride ion. However, such reactions on unactivated aryl halides are typically challenging and require harsh reaction conditions or the use of specific catalysts, such as copper salts (Ullmann condensation). A nucleophilic substitution reaction involves an electron-rich species (the nucleophile) replacing a leaving group on an electron-deficient atom. youtube.comyoutube.com The success of these reactions depends on factors like the nature of the leaving group, the nucleophile, and the substrate. libretexts.orglibretexts.org
Direct Methylation of Chlorobenzenethiol
A more direct and regiochemically controlled method for synthesizing a specific chlorothioanisole isomer is the methylation of the corresponding chlorobenzenethiol (chlorothiophenol). For example, 3-chlorothioanisole can be prepared by the methylation of 3-chlorobenzenethiol. The thiol group (-SH) is deprotonated by a base (e.g., sodium hydroxide) to form the thiophenolate anion, which then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the desired thioether.
This method offers excellent control over the position of the chlorine and methylthio groups on the benzene ring, making it a preferred route for the unambiguous synthesis of specific isomers.
| Isomer | Synthetic Method | Starting Material | Key Reagents | Typical Product(s) |
| This compound | Nucleophilic Aromatic Substitution | 1,2-Dichlorobenzene | Methyl Mercaptan, KOH, DMF | This compound |
| 2- & 4-Chlorothioanisole | Electrophilic Chlorination | Thioanisole | Cl₂, Lewis Acid | Mixture of 2- and 4-isomers |
| 3-Chlorothioanisole | Nucleophilic Substitution | 3-Bromothioanisole | Chloride source, Catalyst | 3-Chlorothioanisole |
| 3-Chlorothioanisole | Direct Methylation | 3-Chlorobenzenethiol | Base, Methylating Agent | 3-Chlorothioanisole |
Advanced Synthetic Approaches and Innovations
The field of organic synthesis is continuously evolving, with ongoing research into more efficient, selective, and environmentally benign methodologies. monash.edu For the synthesis of compounds like this compound, advanced approaches may include the use of transition-metal-catalyzed cross-coupling reactions. For instance, palladium- or copper-catalyzed coupling of 2-chlorophenylboronic acid with a methylthio-containing reagent could offer a modern alternative. Furthermore, advancements in C-H activation could potentially enable the direct introduction of the methylthio group onto a chlorinated benzene ring, bypassing the need for pre-functionalized starting materials. These innovative strategies often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to traditional methods. monash.edu
Stereoselective and Enantioselective Synthesis Pathways
This compound itself is an achiral molecule and therefore does not exist as enantiomers or diastereomers. As such, direct stereoselective or enantioselective synthesis pathways are not applicable to the compound itself. However, chirality can be introduced at the sulfur atom through oxidation to form the corresponding chiral sulfoxide (B87167), (R)- and (S)-2-chlorophenyl methyl sulfoxide. The enantioselective synthesis of such aryl sulfoxides is a significant area of research due to their utility as chiral auxiliaries in asymmetric synthesis.
The most direct method for preparing enantiomerically enriched aryl sulfoxides is the asymmetric oxidation of the parent prochiral sulfide (B99878). chemicalbook.com Various catalytic systems have been developed to achieve this transformation with high enantioselectivity.
Catalytic Asymmetric Oxidation:
Vanadium-Based Catalysts: A notable procedure for the asymmetric oxidation of aryl methyl sulfides employs a catalyst generated from vanadyl acetylacetonate (B107027) (VO(acac)₂) and a chiral Schiff base ligand derived from an amino alcohol. chemicalbook.com This system can achieve high enantiomeric excess, which is further enhanced by a kinetic resolution process where the minor enantiomer of the sulfoxide is preferentially oxidized to the corresponding achiral sulfone. chemicalbook.com
Platinum-Based Catalysts: Chiral platinum diphosphine complexes have been reported to mediate the catalytic enantioselective oxidation of prochiral aryl alkyl sulfides with hydrogen peroxide. organic-chemistry.org These reactions can be performed under mild conditions, sometimes in aqueous-surfactant media, and yield sulfoxides with up to 88% enantiomeric excess (ee). organic-chemistry.org
Palladium-Catalyzed Arylation: An alternative approach involves the palladium-catalyzed arylation of sulfenate anions. In this method, sulfenate anions, generated from β-sulfinyl esters, react with aryl halides in the presence of a palladium(0) catalyst and an enantiopure ligand, such as a Josiphos-type ligand, to produce enantio-enriched aryl sulfoxides with ee's up to 83%. rsc.org
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of this compound and related aryl sulfides, several green chemistry strategies can be implemented to reduce waste, avoid hazardous materials, and improve energy efficiency.
Key Green Approaches:
Use of Greener Solvents: Traditional syntheses often use volatile and toxic organic solvents. Greener alternatives include water, polyethylene (B3416737) glycol (PEG), or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). organic-chemistry.orgnih.govresearchgate.netmdpi.com For instance, copper-catalyzed couplings of aryl iodides with disulfides have been successfully performed in water. organic-chemistry.org An eco-friendly coupling of diaryl disulfides and aryl iodides has been demonstrated using copper nanopowder as a catalyst in PEG-400; this catalytic system can be recycled and reused multiple times. organic-chemistry.org
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. Copper nanoparticles have been used as a recyclable catalyst for aryl sulfide synthesis. organic-chemistry.org Another approach involves a CuCl₂-catalyzed C-S bond formation where the ligand, N,N'-dimethylethane-1,2-diamine (DMEDA), also serves as the base and solvent, creating a conveniently separable and recyclable catalytic system. organic-chemistry.org
Catalyst-Free and Solvent-Free Reactions: Eliminating the catalyst and solvent entirely represents an ideal green synthetic route. Solvent-free condensation of 2-aminothiophenol (B119425) with benzoyl chlorides at room temperature has been shown to produce benzothiazole (B30560) derivatives efficiently. researchgate.net A catalyst-free synthesis of diaryl sulfides has been developed using potassium sulfide as the sulfur source, offering merits like atom economy and an odorless procedure. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation is a non-conventional energy source that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. frontiersin.orgnih.govrsc.orgnih.govmdpi.com This technique has been successfully applied to the synthesis of various sulfur-containing heterocycles, such as thiazoles and triazoles, and represents a promising green approach for the synthesis of thioanisole derivatives. nih.govrsc.org
Odorless Thiol-Free Synthesis: A significant drawback of many sulfide syntheses is the use of foul-smelling thiols. Methods that avoid thiols are therefore highly desirable. Rhodium-catalyzed reactions of organoboron compounds with S-aryl thiosulfonates provide an odorless route to diaryl sulfides. rsc.org Another strategy is a nickel-catalyzed aryl exchange reaction that uses 2-pyridyl sulfide as an odorless sulfide donor. rsc.org
Characterization of Synthetic Products
The verification of the structure and purity of synthetically prepared this compound is crucial. This is accomplished using a combination of analytical techniques, with spectroscopic methods being particularly important.
Spectroscopic Analysis in Synthetic Verification (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR spectroscopy provides definitive information about the electronic environment of the protons in the molecule, confirming the presence of the methyl group and the substitution pattern on the aromatic ring.
The ¹H NMR spectrum of this compound has been studied in an acetone-d₆ solution. organic-chemistry.orgsigmaaldrich.com The spectrum is characterized by a singlet for the methyl protons (-SCH₃) and a complex multiplet pattern for the four aromatic protons. The chemical shift (δ) of the methyl protons typically appears in the upfield region, while the aromatic protons resonate at lower field due to the deshielding effect of the benzene ring. The electronegative chlorine atom influences the chemical shifts of the adjacent aromatic protons.
The expected ¹H NMR spectral data for this compound is detailed in the table below, with assignments based on analogous compounds like 2-bromothioanisole (B35456) and general principles of NMR spectroscopy. pdx.educhemicalbook.com
Interactive Data Table: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Splitting Pattern | Coupling Constant (J, Hz) (Estimated) |
| -SCH₃ | ~2.4-2.5 | Singlet (s) | N/A |
| Ar-H (H6) | ~7.4-7.5 | Multiplet (m) | ~7.5 (d) |
| Ar-H (H3, H4, H5) | ~6.9-7.3 | Multiplet (m) | Complex |
Compound Names
The following table lists the chemical compounds mentioned in this article.
Reaction Mechanisms and Chemical Transformations of 2 Chlorothioanisole
Nucleophilic Substitution Reactions
Nucleophilic substitution on the aromatic ring of 2-Chlorothioanisole involves the replacement of the chlorine atom by a nucleophile. This transformation falls under the category of Nucleophilic Aromatic Substitution (SNAr).
The direct displacement of the chlorine atom in this compound by a nucleophile proceeds via the SNAr mechanism. This process is distinct from SN1 and SN2 reactions that occur at sp³-hybridized carbon atoms. utexas.edu The SNAr mechanism typically involves two steps:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.
Elimination of the Leaving Group: The aromaticity is restored by the departure of the chloride ion, resulting in the net substitution product.
For SNAr reactions to proceed efficiently, the aromatic ring is typically "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. These groups help to stabilize the negative charge of the Meisenheimer complex. In this compound, the methylthio (-SCH₃) group is not a strong activating group, making nucleophilic substitution at the chlorine atom less facile compared to more activated systems. However, the reaction remains a fundamental transformation pathway for this class of compounds.
The reactivity of halogenated thioanisoles in SNAr reactions is significantly influenced by the identity of the halogen atom. This phenomenon is known as the "element effect." In typical SNAr reactions where the rate-determining step is the initial attack of the nucleophile, the leaving group ability follows the order F > Cl ≈ Br > I. nih.gov
This order is counterintuitive when compared to SN1 or SN2 reactions, where iodide is the best leaving group. The SNAr reactivity order is attributed to the high electronegativity of the halogen. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This polarization effect outweighs its poor leaving group ability (due to the strength of the C-F bond), as the bond to the leaving group is not broken in the rate-determining step. nih.gov
| Compound | Halogen | Electronegativity of Halogen | Expected Relative Reactivity | Reasoning |
|---|---|---|---|---|
| 2-Fluorothioanisole (B1305481) | F | 3.98 | Highest | Highest electronegativity strongly activates the ring for nucleophilic attack. nih.gov |
| This compound | Cl | 3.16 | Intermediate | Less electronegative than fluorine, leading to lower reactivity. nih.gov |
| 2-Bromothioanisole (B35456) | Br | 2.96 | Intermediate | Similar reactivity to the chloro analogue. nih.gov |
| 2-Iodothioanisole | I | 2.66 | Lowest | Lowest electronegativity provides the least activation for the initial attack. nih.gov |
Oxidation Reactions
The sulfur atom in this compound is susceptible to oxidation, allowing for the formation of the corresponding sulfoxide (B87167) and sulfone. These reactions can be performed using chemical reagents or through highly selective biocatalytic methods.
This compound serves as a precursor for the synthesis of 2-Chlorophenyl Methyl Sulfone. chemicalbook.com This transformation involves the oxidation of the sulfide (B99878) (-SCH₃) group to a sulfone (-SO₂CH₃) group. This oxidation can be achieved using a variety of strong oxidizing agents. The reaction typically proceeds through an intermediate sulfoxide, which is then further oxidized to the sulfone.
Several methods have been developed for the efficient and selective oxidation of sulfides to sulfones. A versatile approach involves the in-situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in an organic solvent, which can convert sulfides to sulfones in high yields. mdpi.com Other effective reagents include hydrogen peroxide in the presence of specific catalysts, such as niobium carbide, which shows high selectivity for sulfone formation. organic-chemistry.org
| Reagent(s) | Conditions | Key Features | Reference |
|---|---|---|---|
| Sodium Chlorite (NaClO₂), Hydrochloric Acid (HCl) | Ethyl Acetate or Acetonitrile | High yield and selectivity for sulfone; proceeds via in-situ ClO₂ generation. | mdpi.com |
| Hydrogen Peroxide (H₂O₂), Niobium Carbide (NbC) | - | Catalytic system with high efficiency for sulfone formation. | organic-chemistry.org |
| Urea-Hydrogen Peroxide, Phthalic Anhydride | Ethyl Acetate | Metal-free, environmentally benign method. | organic-chemistry.org |
| Potassium Permanganate (KMnO₄) on MnO₂ | Solvent-free or heterogeneous | Powerful oxidizing agent for various substrates. | organic-chemistry.org |
The oxidation of the prochiral sulfide in this compound can lead to the formation of a chiral sulfoxide (2-Chlorophenyl Methyl Sulfoxide). Achieving this transformation with high enantioselectivity is a significant goal in asymmetric synthesis, as chiral sulfoxides are valuable building blocks. Biocatalysis has emerged as a powerful tool for this purpose.
Enzymes offer a green and highly selective alternative to chemical oxidants for asymmetric sulfoxidation.
Bacterial Flavin-Containing Monooxygenases (FMOs): FMOs are a class of enzymes that catalyze the oxygenation of soft nucleophilic heteroatoms, such as sulfur and nitrogen, using NADPH and molecular oxygen. mdpi.comnih.gov Bacterial FMOs, such as the one from Methylophaga sp. (mFMO), have been investigated for their ability to convert prochiral aromatic sulfides into chiral sulfoxides with moderate to high enantioselectivity. mdpi.comrug.nl Research has shown that the enantiopreference of the reaction can be tuned by modifying the enzyme's substrate-binding pocket through protein engineering. For instance, different mutants of mFMO can produce opposite enantiomers of a target sulfoxide, highlighting the potential to customize these biocatalysts for specific synthetic applications. mdpi.com
Vanadium Bromoperoxidase (VBrPO): Vanadium-dependent haloperoxidases, such as VBrPO from the marine alga Corallina officinalis, are effective catalysts for the asymmetric oxidation of aromatic sulfides. nih.gov In the presence of hydrogen peroxide, VBrPO has been shown to catalyze the oxidation of thioanisole (B89551) derivatives to the corresponding (S)-sulfoxides with high enantiomeric excess (up to 91% ee). nih.gov A notable feature of this enzymatic system is its high selectivity, avoiding overoxidation to the sulfone. nih.gov The stereochemical outcome of VBrPO catalysis is often opposite to that observed with heme-containing peroxidases, providing a complementary route to chiral sulfoxides. nih.gov The reaction's efficiency is dependent on factors such as a slow, continuous addition of hydrogen peroxide to prevent enzyme inhibition. nih.gov
| Biocatalyst | Enzyme Source (Example) | Cofactor/Co-substrate | Typical Product Stereochemistry | Key Features | Reference |
|---|---|---|---|---|---|
| Bacterial FMO | Methylophaga sp. | NADPH, O₂ | Tunable (R or S) | Enantioselectivity can be engineered via mutation. | mdpi.comrug.nl |
| Vanadium Bromoperoxidase (VBrPO) | Corallina officinalis (alga) | H₂O₂ | (S)-sulfoxide | High enantioselectivity; no overoxidation to sulfone. | nih.gov |
Enantioselective Sulfoxidation Studies
Metal-Catalyzed Sulfoxidation (e.g., Cu(II)/G-quadruplex hybrid catalysts)
The selective oxidation of sulfides to sulfoxides is a transformation of significant interest, particularly when achieved with high enantioselectivity. While research on this compound itself is specific, studies on the parent compound, thioanisole, and its derivatives provide a strong model for its behavior in advanced catalytic systems. One such system involves the use of a DNA-based catalyst comprising G-quadruplex (G4) DNA and a copper(II) complex.
The enantioselective sulfoxidation of thioanisole has been successfully catalyzed by a system using human telomeric G4 DNA (such as the HT21 sequence) in conjunction with a Cu(II) complex of 4,4'-dimethyl-2,2'-bipyridine, with hydrogen peroxide (H₂O₂) serving as the oxidant. mdpi.comresearchgate.net In this biomimetic setup, the G-quadruplex DNA structure acts as a chiral scaffold. mdpi.com The achiral copper complex interacts non-covalently with the DNA, and the chirality of the DNA backbone is effectively transferred to the sulfoxide product during the oxidation of the sulfide. mdpi.comresearchgate.net
Mechanistic studies suggest that the thioanisole substrate interacts with the G-quadruplex structure near the loops and the 3'-end, with the reaction likely occurring on a terminal G-tetrad. mdpi.com The efficiency and the degree of enantiomeric excess (e.e.) are influenced by the specific topology of the G-quadruplex. researchgate.net Researchers have demonstrated that modifying the DNA sequence, for instance by substituting adenosine (B11128) residues in the loops, can significantly impact the chiral selectivity of these DNA metalloenzymes, achieving enantiomeric excesses as high as 84% in some cases. nih.gov This methodology represents a powerful strategy for the asymmetric sulfoxidation of thioanisole derivatives like this compound.
| Catalyst (HT21 Analogue) | Conversion (%) | Enantiomeric Excess (e.e., %) | Configuration |
|---|---|---|---|
| Natural HT21 | >99 | 77 | R |
| HT21 with AL in first loop | >99 | 84 | R |
| HT21 with ABr in second loop | >99 | 65 | R |
| HT21 with Aoxo in third loop | >99 | 70 | R |
Electrophilic Aromatic Substitution Reactions
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the chloro (-Cl) and methylthio (-SCH₃) substituents. wikipedia.org
Chloro Group (-Cl): The chlorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. lkouniv.ac.in However, it is an ortho, para-director because its lone pairs can be donated to the aromatic ring via resonance, stabilizing the cationic Wheland intermediate (also known as a sigma complex) when the electrophile attacks at the ortho or para positions. lkouniv.ac.in
Methylthio Group (-SCH₃): The methylthio group is considered a moderately activating group and is also an ortho, para-director. organicchemistrytutor.com The sulfur atom is less electronegative than oxygen and its lone pairs can effectively participate in resonance, donating electron density into the ring. This donation activates the ring towards electrophilic attack and stabilizes the intermediate cation. youtube.com
In a disubstituted benzene (B151609) ring, the more powerfully activating group typically controls the position of further substitution. organicchemistrytutor.com In this compound, the activating -SCH₃ group directs subsequent electrophiles. The positions ortho to the -SCH₃ group are C1 (blocked by -Cl) and C3. The position para to the -SCH₃ group is C5. The chloro group also directs to positions C3 (ortho) and C5 (para). Therefore, the directing effects of both groups are cooperative, reinforcing substitution at the C3 and C5 positions. The reaction is thus expected to yield a mixture of 3- and 5-substituted products, with the exact ratio influenced by the steric bulk of the incoming electrophile and specific reaction conditions.
Radical Reactions and Mechanistic Studies
The thioanisole moiety can participate in radical reactions. A notable example is the potassium persulfate (K₂S₂O₈)-mediated radical nitration and cyclization of 2-alkynylthioanisoles to form 3-nitrobenzothiophenes. nih.gov This reaction proceeds via a proposed radical mechanism, initiated by the thermal decomposition of K₂S₂O₈.
The proposed mechanism involves the generation of an NO₂ radical, which attacks the alkyne to produce a vinyl radical. nih.gov This vinyl radical then undergoes an intramolecular cyclization onto the aromatic ring, followed by the elimination of a methyl radical to form the benzothiophene (B83047) core. nih.gov The detection of benzene when a phenylthioether analogue was used as the substrate supports the generation of a radical (in that case, a phenyl radical) that abstracts a hydrogen atom from the solvent. nih.gov This evidence points away from a cationic mechanism involving electrophilic addition. nih.gov Density Functional Theory (DFT) calculations have been employed to support the proposed radical pathway, indicating that while the initial attack of the NO₂ radical on the alkyune is somewhat disfavored, it is made possible by the elevated reaction temperatures. nih.gov Such studies highlight a pathway for functionalizing thioanisole derivatives through radical processes.
Organometallic Chemistry Involving this compound
This compound possesses two key features that enable its participation in organometallic chemistry: a sulfur atom with lone pairs available for coordination and a carbon-chlorine bond susceptible to oxidative addition.
Ligand Properties and Coordination Complex Formation with Transition Metals
The sulfur atom of the methylthio group in this compound allows the molecule to function as a ligand in coordination complexes with transition metals. libretexts.org As a thioether, it acts as a neutral, two-electron (L-type) donor. libretexts.org The sulfur atom is a soft donor and is expected to form stable complexes with soft Lewis acidic metal centers such as Pd(II), Pt(II), Ag(I), and Cu(I).
While specific complexes of this compound are not widely documented, analogous structures, such as those with 2-thioacetic acid benzothiazole (B30560), demonstrate coordination to metals like Ni(II), Cu(II), and Zn(II). researchgate.net In such complexes, the thioether sulfur and another donor atom can chelate the metal ion. nih.gov For this compound, it would likely act as a monodentate ligand, binding through the sulfur atom. The presence of both a soft sulfur donor and a reactive C-Cl bond within the same molecule makes it an interesting bifunctional substrate for organometallic synthesis and catalysis.
Role in Catalytic Cycles
This compound is well-suited to act as a substrate in various transition metal-catalyzed cross-coupling reactions. Its aryl chloride bond can readily participate in the initial, rate-determining step of many catalytic cycles: oxidative addition. youtube.com
Consider a generic palladium-catalyzed cross-coupling reaction, such as a Negishi or Suzuki coupling. The catalytic cycle would involve the following key steps:
Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, reacts with this compound. The palladium atom inserts itself into the carbon-chlorine bond, forming a new aryl-palladium(II) complex. youtube.com
Transmetalation: An organometallic nucleophile (e.g., an organozinc reagent in a Negishi coupling or a boronic acid in a Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the chloride ion. youtube.com This step forms a diorganopalladium(II) intermediate.
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming a new carbon-carbon bond. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Theoretical and Computational Studies on 2 Chlorothioanisole
Conformational Analysis and Rotational Isomerism
In substituted thioanisoles, the balance between steric hindrance and electronic effects (inductive and conjugation) determines the most stable conformation. nih.gov For many thioanisole (B89551) derivatives, planar or near-planar structures are favored due to the stabilizing conjugation effect between a lone pair on the sulfur atom and the π-system of the benzene (B151609) ring. acs.org
For ortho-substituted compounds like 2-Chlorothioanisole, steric repulsion between the chlorine atom and the methyl group is significant. This steric strain is minimized in the trans conformation, where the methyl group is directed away from the chlorine atom. In contrast, the cis conformer would experience much greater steric hindrance. While direct studies on this compound are not abundant, analysis of related compounds like 2-fluorothioanisole (B1305481) (2FTA) shows that ortho-substitution introduces enhanced steric and inductive effects that play a critical role. nih.govacs.org In some cases, these effects can even lead to non-planar stable structures. nih.govacs.org However, the general principle of minimizing steric strain suggests that the trans conformer of this compound is energetically favored over the cis form.
Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. scienceopen.com DFT calculations are instrumental in conformational analysis, allowing for the optimization of molecular geometries to find local energy minima corresponding to stable conformers. mdpi.com
Studies on the closely related 3-chlorothioanisole (B1216582) (3ClTA) demonstrate the power of this approach. nih.govacs.orgnih.gov Using DFT methods like B3LYP, researchers can calculate the potential energy curves (PECs) by systematically varying the key dihedral angle (e.g., C2–C1–S–C8). nih.govacs.org These calculations confirm the existence of stable cis and trans rotamers and quantify their relative energies in the ground (S₀), first excited (S₁), and cationic ground (D₀) states. acs.orgnih.gov For 3ClTA, both rotamers are found to be stable and planar, with the cis form being slightly more stable, indicating that the inductive effect of the chlorine atom outweighs the steric effect in that specific isomer. nih.govacs.org For this compound, similar DFT calculations would be essential to precisely quantify the energy difference between the trans and cis forms and to determine if the lowest energy state is truly planar. DFT calculations can provide optimized bond lengths, bond angles, and relative energies, offering a detailed picture of the conformational landscape. mdpi.comresearchgate.net
Table 1: Representative Data from DFT Calculations for 3-Chlorothioanisole Conformers This table presents data for the 3-chloro isomer as a model for the type of information obtained via DFT calculations.
| State | Conformer | Relative Energy (cm⁻¹) (Calculated) | S–C8 Bond Length (Å) | ∠SC1C2 (°) |
| S₀ | cis-3ClTA | 0 | 1.815 | 124.1 |
| trans-3ClTA | 155 | 1.815 | 116.0 | |
| D₀ | cis-3ClTA | 0 | - | - |
| trans-3ClTA | 145 | - | - | |
| Data sourced from studies on 3-chlorothioanisole. nih.gov |
Electronic Structure and Spectroscopic Correlations
The electronic structure of this compound, specifically the arrangement of its molecular orbitals, is directly linked to its spectroscopic properties. Computational methods are vital for interpreting experimental spectra.
Resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) are powerful spectroscopic techniques used to study the electronic transitions and ionization energies of specific conformers in the gas phase. torvergata.it In an R2PI experiment, a tunable laser excites a molecule to a specific vibronic level in an excited electronic state (S₁), and a second photon ionizes it. torvergata.it This allows for conformer-specific S₁ ← S₀ spectra to be recorded. torvergata.it MATI spectroscopy provides highly accurate adiabatic ionization energies (IE) by detecting near-zero kinetic energy electrons produced during ionization. torvergata.itresearchgate.net
Spectroscopic studies on 3-chlorothioanisole (3ClTA) have successfully used these methods to distinguish between its cis and trans rotamers. acs.orgnih.gov The experiments determined the precise energies for the S₁ ← S₀ electronic transition and the adiabatic ionization energy for each conformer, which were in good agreement with DFT calculations. nih.govacs.orgresearchgate.net Such a combined experimental and theoretical approach would be ideal for characterizing the distinct electronic properties of the this compound conformers.
Table 2: Experimental Spectroscopic Data for 3-Chlorothioanisole Rotamers This table shows data for the 3-chloro isomer, illustrating typical results from R2PI and MATI spectroscopy.
| Conformer | First Electronic Excitation Energy (E₁) (cm⁻¹) | Adiabatic Ionization Energy (IE) (cm⁻¹) |
| cis-3ClTA | 33959 ± 3 | 65326 ± 5 |
| trans-3ClTA | 34102 ± 3 | 65471 ± 5 |
| Data sourced from R2PI and MATI studies on 3-chlorothioanisole. nih.govacs.orgnih.govresearchgate.net |
Vibrational spectroscopy, in conjunction with theoretical calculations, provides detailed information about a molecule's structure and bonding. DFT calculations are commonly used to predict the vibrational frequencies and normal modes of a molecule. researchgate.netnih.gov The calculated frequencies are often scaled to improve agreement with experimental data obtained from techniques like FTIR, Raman, or the vibronic structure in R2PI and MATI spectra. nih.govnih.gov The analysis of vibrational modes helps in assigning the observed spectral peaks to specific atomic motions, such as ring deformations or substituent-sensitive vibrations. nih.gov
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for cis-³⁵Cl-3ClTA (S₁ State) This table presents data for the 3-chloro isomer as an example of vibrational analysis.
| Vibrational Mode Assignment (Varsányi's labeling) | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹, scaled) |
| τ(SCH₃) | 89 | 90 |
| β(SCH₃) | 165 | 160 |
| Mode 15 | 309 | 306 |
| Mode 9b | 409 | 405 |
| Mode 12 | 711 | 712 |
| Mode 1 | 774 | 776 |
| Mode 7b | 973 | 979 |
| Data sourced from studies on 3-chlorothioanisole. nih.gov |
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations are essential for understanding the intrinsic reactivity and stability of molecules. scienceopen.comsciencepg.com By analyzing parameters derived from the calculated electronic structure, one can predict a molecule's behavior in chemical reactions.
The stability of a molecule is related to its total electronic energy, which can be calculated for different conformers to determine the most stable arrangement. mdpi.comlibretexts.org For molecules like this compound, stability is greatly influenced by electronic delocalization, such as the conjugation between the sulfur atom's non-bonding orbital (nS) and the benzene ring's π* orbitals. acs.org Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these stabilizing interactions. acs.orgmdpi.com
Reactivity can be assessed by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.com The energy and localization of these orbitals indicate where the molecule is most likely to act as an electron donor (nucleophile) or acceptor (electrophile). Furthermore, DFT can be used to model reaction pathways and calculate activation energy barriers, providing quantitative predictions of reaction rates. rsc.orgscienceopen.com For this compound, such calculations could elucidate its reactivity in processes like oxidation at the sulfur atom or substitution reactions on the aromatic ring.
Molecular Dynamics Simulations
Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the specific area of molecular dynamics (MD) simulations for the compound this compound. While computational studies exist for thioanisole and its various derivatives, dedicated research employing molecular dynamics to elucidate the behavior of this compound is not publicly available at this time.
Molecular dynamics simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like this compound, such simulations could provide valuable insights into its conformational dynamics, interactions with solvents, and behavior in various chemical environments. The simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to calculate the forces between atoms and predict their trajectories.
The absence of specific MD studies on this compound means that there are no published research findings or data tables to include in this section. Theoretical work on related compounds, such as other ortho-substituted thioanisoles, has primarily utilized methods like density functional theory (DFT) for structural and electronic analysis, rather than molecular dynamics for simulating their temporal evolution.
Future computational research could address this gap by developing or parameterizing a suitable force field for this compound. This would enable the execution of molecular dynamics simulations to explore:
Conformational Preferences: Investigating the rotational barrier around the C-S bond and the preferred orientation of the methylthio group relative to the chlorinated benzene ring.
Solvation Effects: Simulating how this compound interacts with different solvents at a molecular level, which is crucial for understanding its reactivity and solubility.
Intermolecular Interactions: Analyzing the nature and strength of interactions between multiple this compound molecules, which would inform on its bulk properties.
Until such studies are conducted and published, a detailed discussion with research findings and data tables on the molecular dynamics simulations of this compound cannot be provided.
Applications of 2 Chlorothioanisole in Advanced Synthesis and Materials Science
Intermediate in Organic Synthesis
2-Chlorothioanisole serves as a fundamental starting material in various organic synthesis endeavors, enabling the construction of more complex molecular architectures.
Synthesis of Fine Chemicals and Specialty Compounds
In the realm of fine chemicals, this compound is a recognized intermediate. One of the well-documented applications is in the synthesis of 2-chlorophenyl methyl sulfone. This transformation highlights the reactivity of the thioether group, which can be selectively oxidized to the corresponding sulfone. Sulfones, in general, are an important class of compounds in organic chemistry, often used as key intermediates in the synthesis of various target molecules due to their ability to activate adjacent carbon atoms and act as leaving groups.
The synthesis of specialty compounds often relies on the strategic incorporation of specific functional groups, and this compound provides a platform for introducing the o-chlorophenylthio moiety. This structural unit can influence the properties of the final compound, such as its reactivity, solubility, and biological activity.
Building Block for Complex Organic Molecules
The concept of using pre-functionalized "building blocks" has revolutionized the synthesis of complex organic molecules. This compound fits this description, offering a readily available scaffold that can be elaborated upon. For instance, its derivatives can be used in the synthesis of thioxanthene (B1196266) compounds. Thioxanthenes are a class of sulfur-containing heterocyclic compounds that form the core structure of certain dyes and pharmaceuticals. A patented method describes the synthesis of thioxanthene compounds using a chloroacrolein derivative and 3-aminothiophenol, a compound structurally related to derivatives of this compound, highlighting the utility of such precursors in constructing these complex heterocyclic systems. google.com
Role in Medicinal Chemistry Research
The structural motifs present in this compound and its derivatives are of significant interest in the field of medicinal chemistry, where they serve as precursors for molecules with potential therapeutic applications.
Precursor for Biologically Active Molecules
The derivative of this compound, 2-(methylthio)aniline, is a key intermediate in the synthesis of various biologically active molecules. chemicalbook.com This compound is utilized in the production of both pharmaceuticals and agrochemicals. chemicalbook.com The presence of the methylthio and amino groups on the benzene (B151609) ring provides two reactive sites for further chemical modifications, allowing for the construction of a diverse range of molecular structures.
A significant application lies in the synthesis of phenothiazine (B1677639) analogs. 2-Chlorophenothiazine, a crucial intermediate for neuroleptic drugs like chlorpromazine (B137089) and perphenazine, can be synthesized from precursors related to this compound. google.comnih.gov These drugs are used in the treatment of various psychiatric disorders. nih.gov The synthesis of these important pharmaceuticals underscores the value of this compound as a starting point for accessing complex and medically relevant scaffolds.
Furthermore, thioether derivatives of quinazolin-4-one-2-thione have been synthesized and evaluated for their antiplatelet aggregation activity. nih.gov While not a direct application of this compound itself, this research demonstrates the biological relevance of the thioether functionality in designing new therapeutic agents.
Studies on Antimicrobial Properties (e.g., antifungal, antibacterial)
While direct studies on the antimicrobial properties of this compound are not extensively documented, research on structurally related compounds suggests the potential for its derivatives to exhibit such activities. For example, derivatives containing a thiazole (B1198619) ring have been investigated for their antimicrobial properties. nih.govmdpi.com Thiazole-containing compounds have shown efficacy against various bacterial and fungal strains. nih.govmdpi.com The isosteric replacement of 2-aminothiazole (B372263) with 2-aminooxazole in certain derivatives has been shown to improve physicochemical properties while retaining or even enhancing antimicrobial activity. nih.gov This line of research suggests that by incorporating a thiazole or a related heterocyclic moiety into the this compound scaffold, it might be possible to develop new compounds with potential antimicrobial applications.
Contributions to Materials Science
Based on the conducted research, the direct applications of this compound in the field of materials science are not well-documented in publicly available literature. While the compound's reactive nature and the presence of sulfur and chlorine atoms could theoretically lend it to applications in polymer synthesis or as a component in electronic materials, specific examples or studies detailing such uses are currently limited. The primary focus of research on this compound appears to be centered on its utility as an intermediate in organic and medicinal chemistry. Further research may be required to explore its potential contributions to the development of novel materials.
Polymer Chemistry Applications
This compound can be envisioned as a valuable starting material for the synthesis of various functional polymers, particularly those incorporating sulfur into the polymer backbone or as pendant groups. The presence of both a chloro-substituent and a methylthio-group on the aromatic ring allows for diverse polymerization strategies.
One potential application lies in the synthesis of polythiophenes and their derivatives, which are a significant class of conducting polymers. physicsjournal.net While thiophene (B33073) is the most common monomer, substituted thiophenes are often used to tailor the properties of the resulting polymer. nih.gov A hypothetical pathway to a thiophene-based monomer from this compound could involve initial functionalization followed by ring-closing reactions to form a thiophene ring, which could then be polymerized.
Another approach involves the direct polymerization of this compound or its derivatives through methods like oxidative polymerization or cross-coupling reactions. For instance, oxidative polymerization, often using an oxidant like iron(III) chloride (FeCl3), is a common method for synthesizing polythiophenes and other conducting polymers. nih.gov Although direct polymerization of this compound via this method is not widely reported, modification of the methylthio group to a more reactive species could facilitate such a reaction.
Furthermore, post-polymerization modification is a powerful tool in polymer chemistry to introduce specific functionalities. mdpi.com A polymer synthesized with a monomer derived from this compound could carry the methylthio group as a pendant functionality, which could be subsequently oxidized to a sulfoxide (B87167) or sulfone, thereby altering the polymer's solubility, polarity, and electronic properties. acs.org
| Potential Polymer Type | Synthetic Strategy | Key Functional Group from this compound | Potential Properties |
| Poly(methylthiophenylene) | Oxidative Coupling Polymerization | Thioether and Aromatic Ring | Electrical conductivity, Optical activity |
| Functionalized Polyolefins | Grafting from this compound derivatives | Chloro and Thioether groups | Modified surface properties, Adhesion |
| Poly(sulfoxide/sulfone)s | Post-polymerization oxidation | Thioether (oxidized) | Altered solubility, Thermal stability |
Development of Functional Materials
The polymers derived from this compound have the potential to be developed into a range of functional materials. The incorporation of sulfur atoms, particularly in a conjugated backbone, is a key feature of many organic electronic materials.
Conducting Polymers: As alluded to, polythiophenes and related sulfur-containing conjugated polymers are known for their electrical conductivity upon doping. physicsjournal.net Materials hypothetically derived from this compound could find use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The specific substituents on the polymer backbone, originating from the initial monomer, would play a crucial role in tuning the bandgap and charge transport properties. nih.gov
Functional Polymer Coatings: Polymers bearing the thioether or subsequent sulfoxide/sulfone functionalities could be used to create coatings with specific properties. Thioether-containing polymers can exhibit good adhesion to metal surfaces. Oxidation to sulfoxide or sulfone would increase the polarity of the polymer, potentially enhancing properties like wettability or providing sites for hydrogen bonding.
Membranes for Separations: The controlled introduction of functional groups allows for the design of polymer membranes with specific transport properties. The polarity and size of the pendant groups derived from this compound could be tailored to create membranes for gas separation or liquid filtration applications.
| Material Type | Key Feature Derived from this compound | Potential Application Area |
| Organic Semiconductor | Conjugated polythiophene-like backbone | Organic Electronics (OLEDs, OPVs) |
| Adhesive Coating | Pendant thioether groups | Metal surface protection |
| High-Refractive-Index Polymer | High sulfur content | Optical lenses and films |
| Stimuli-Responsive Material | Oxidizable sulfur groups (thioether to sulfoxide) | Sensors, Smart materials |
Catalysis Research and Catalyst Design
The structure of this compound makes it a plausible starting point for the synthesis of specialized ligands for transition metal catalysis. The field of catalysis heavily relies on the design of organic ligands that can tune the electronic and steric properties of a metal center to control reactivity and selectivity. tcichemicals.comtcichemicals.com
Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. capes.gov.br Chiral ligands are the cornerstone of most asymmetric catalysts. While this compound itself is achiral, it can be used as a scaffold to build chiral ligands.
A potential synthetic route could involve the ortho-lithiation of the aromatic ring, followed by the introduction of a chiral phosphine (B1218219) group. The resulting chiral phosphine ligand could then be used in a variety of asymmetric transformations. The combination of a soft sulfur donor (the thioether) and a phosphorus donor could lead to interesting coordination properties and catalytic activities. The development of such P,S-type ligands is an active area of research.
| Hypothetical Chiral Ligand Type | Synthetic Approach from this compound | Potential Asymmetric Reaction |
| Chiral Phosphine-Thioether | ortho-metalation and reaction with a chiral phosphine electrophile | Asymmetric Hydrogenation, Allylic Alkylation |
| Chiral Bis(oxazoline)-Thioether | Functionalization and coupling with chiral amino alcohols | Asymmetric Cyclopropanation, Diels-Alder |
Ligand Design in Transition Metal Catalysis
Beyond asymmetric catalysis, this compound can serve as a building block for a variety of ligands used in general transition metal-catalyzed reactions, such as cross-coupling reactions. tcichemicals.comtcichemicals.com The thioether group can act as a coordinating group to a metal center, and the chloro-substituent can be used as a handle for further functionalization to build more complex ligand architectures.
For example, the chlorine atom can be displaced by various nucleophiles to introduce other donor atoms, leading to multidentate ligands. The ability to create ligands with specific electronic and steric properties is crucial for optimizing catalytic processes. The thioether group is a relatively soft donor and can form stable complexes with late transition metals like palladium, platinum, and gold, which are widely used in catalysis. nih.gov
Table of Potential Ligand Structures from this compound and Their Catalytic Applications
| Ligand Structure | Key Features | Potential Metal Complex | Potential Catalytic Application |
|---|---|---|---|
| 2-(Diphenylphosphino)thioanisole | P,S-bidentate ligand | Palladium(II), Platinum(II) | Cross-coupling reactions (e.g., Suzuki, Heck) |
| 1-Chloro-2-(methylthio)benzene | Monodentate thioether ligand | Gold(I), Rhodium(I) | Hydroamination, Hydrothiolation |
Analytical Methodologies for 2 Chlorothioanisole and Its Derivatives
Spectroscopic Techniques (beyond synthesis verification)
Spectroscopic methods are indispensable for the structural elucidation and detailed analysis of 2-Chlorothioanisole and its related compounds. These techniques provide insights into the molecular structure, bonding, and electronic properties of the analytes.
Expected ¹H NMR Spectral Data for this compound in Acetone-d₆
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -SCH₃ | 2.0 - 2.5 | Singlet (s) |
| Aromatic-H | 7.0 - 7.5 | Multiplet (m) |
Note: The exact chemical shifts and coupling patterns of the aromatic protons would be more complex due to the influence of both the chloro and methylthio substituents.
The analysis of ¹³C NMR spectra would further aid in the structural confirmation by providing information on the carbon skeleton of the molecule.
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. Under electron ionization (EI), this compound is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).
Common fragmentation pathways for thioanisoles involve the loss of the methyl group (•CH₃) to form a stable thiophenolate-type cation. The presence of the chlorine atom would influence the fragmentation of the aromatic ring. While a specific experimental mass spectrum for this compound with detailed fragment ion analysis is not available in the reviewed literature, a plausible fragmentation pattern can be proposed.
Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion |
| 158/160 | [C₇H₇ClS]⁺ (Molecular Ion) |
| 143/145 | [C₆H₄ClS]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule. The spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the aromatic ring, the C-S bond, the S-CH₃ group, and the C-Cl bond.
Although a detailed vibrational analysis of this compound is not extensively reported, the expected absorption bands can be predicted based on the known frequencies for similar functional groups in other molecules. researchgate.netnih.gov
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H stretch (-SCH₃) | 2950 - 2850 | 2950 - 2850 |
| C=C aromatic ring stretch | 1600 - 1450 | 1600 - 1450 |
| C-S stretch | 700 - 600 | 700 - 600 |
| C-Cl stretch | 800 - 600 | 800 - 600 |
Chromatographic Separations
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, particularly in complex matrices such as biological samples.
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of non-volatile and thermally labile compounds, making it ideal for studying the metabolites of this compound. A study on the metabolism of chlorobenzene in rats identified various chlorophenylmethylsulfides in urine, which were analyzed by HPLC. This methodology provides a framework for how the metabolites of this compound could be separated and identified.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of metabolites is achieved based on their polarity. More polar metabolites, such as sulfoxides and sulfones of this compound, would elute earlier than the less polar parent compound.
Illustrative HPLC Parameters for Metabolite Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis or Mass Spectrometry |
The use of a mass spectrometer as a detector (LC-MS) would provide both retention time data and mass spectral information, allowing for the definitive identification of the metabolites.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While specific studies detailing the use of GC in the biocatalysis of this compound were not found in the surveyed literature, GC is a standard method for monitoring the progress of such reactions.
In a hypothetical biocatalytic transformation of this compound, for instance, an oxidation reaction to form the corresponding sulfoxide (B87167), GC could be used to monitor the decrease in the substrate concentration and the increase in the product concentration over time. The choice of the stationary phase in the GC column would be critical for achieving good separation between the substrate and the product. A nonpolar or medium-polarity column would likely be suitable.
Coupling GC with a mass spectrometer (GC-MS) would provide an even more powerful analytical tool, allowing for the simultaneous separation and identification of the components in the reaction mixture.
Future Research and Emerging Trends for this compound
The chemical compound this compound, while a seemingly specific entity, stands at the crossroads of several burgeoning areas of chemical research. Its unique combination of a chlorinated aromatic ring and a methylthio group presents a rich scaffold for exploration in sustainable synthesis, medicinal chemistry, materials science, and computational studies. This article delves into the future research directions and emerging trends centered around this versatile molecule.
Q & A
Basic Research Questions
Q. How can researchers synthesize 2-Chlorothioanisole with high reproducibility, and what spectroscopic methods are critical for confirming its structural identity?
- Methodological Answer : Synthesis typically involves thioetherification of 2-chlorophenol with methylating agents under controlled conditions. To confirm structural identity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis and mass spectrometry (MS) for molecular weight validation. Ensure reproducibility by documenting reaction parameters (temperature, solvent, stoichiometry) in the experimental section, adhering to guidelines for detailed procedural transparency .
Q. What standardized protocols are recommended for assessing the purity of this compound, and how can impurities be quantified?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with UV detection for purity assessment. Calibrate instruments with certified reference materials (CRMs) and validate methods using spike-recovery experiments. Impurity quantification requires integration of chromatographic peaks and comparison against calibration curves. Report purity as a percentage (e.g., >97%) with error margins, following analytical chemistry standards .
Advanced Research Questions
Q. How does this compound behave under varying reaction conditions (e.g., acetylation), and what mechanistic insights can be derived from kinetic studies?
- Methodological Answer : Investigate reaction pathways by varying catalysts (e.g., zeolites for acetylation ), solvents, and temperatures. Perform kinetic experiments using in-situ monitoring techniques like FT-IR or NMR to track intermediate formation. Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) and propose a mechanism. Compare results with computational models (e.g., density functional theory) to validate transition-state hypotheses .
Q. What strategies optimize the use of this compound in analytical methods such as headspace solid-phase microextraction (HS-SPME)?
- Methodological Answer : Optimize HS-SPME by testing fiber coatings (e.g., polydimethylsiloxane/divinylbenzene), extraction time, and temperature. Validate method sensitivity via limit of detection (LOD) and limit of quantification (LOQ) calculations. Cross-validate with alternative techniques like liquid-liquid extraction to address matrix effects in complex samples (e.g., wine or environmental matrices) .
Q. How should researchers resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?
- Methodological Answer : Conduct comparative studies using identical experimental conditions and instrumentation. Employ multi-technique validation (e.g., X-ray crystallography for unambiguous structural confirmation) to address discrepancies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe hypotheses and identify gaps in existing literature .
Q. What computational approaches are effective in predicting the reactivity of this compound in novel synthetic applications?
- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., frontier molecular orbitals) and simulate reaction pathways. Validate computational predictions with experimental kinetic data. Incorporate solvent effects via continuum solvation models (e.g., COSMO-RS) to improve accuracy. Publish full computational parameters (basis sets, functionals) to ensure reproducibility .
Guidelines for Data Reporting and Reproducibility
- Experimental Documentation : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic procedures, characterization data, and statistical analyses in the main text or supplementary materials. Include raw spectral data and chromatograms in machine-readable formats .
- Contradiction Analysis : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to systematically evaluate conflicting results. Report null findings to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
